molecular formula C12H16O3S B3288016 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde CAS No. 849919-65-9

2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde

Cat. No.: B3288016
CAS No.: 849919-65-9
M. Wt: 240.32 g/mol
InChI Key: JAVHFBUBBGOETF-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde is an organic compound with the molecular formula C12H16O3S. It is a derivative of benzaldehyde, featuring methoxy groups at the 2 and 5 positions and a thioether group at the 4 position. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Thioether Formation: The introduction of the thioether group at the 4 position is achieved through a nucleophilic substitution reaction. This involves reacting 2,5-dimethoxybenzaldehyde with an appropriate thiol, such as isopropylthiol, in the presence of a base like sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and thioether groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products

    Oxidation: 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzoic acid.

    Reduction: 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in metabolic and regulatory processes.

Comparison with Similar Compounds

2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde can be compared with similar compounds such as:

    2,5-Dimethoxy-4-methylthio-benzaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    2,5-Dimethoxy-4-ethylthio-benzaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.

    2,5-Dimethoxy-4-(tert-butylthio)-benzaldehyde: Similar structure but with a tert-butyl group instead of an isopropyl group.

Properties

IUPAC Name

2,5-dimethoxy-4-propan-2-ylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-8(2)16-12-6-10(14-3)9(7-13)5-11(12)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVHFBUBBGOETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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